4-n-Decylbiphenyl
Description
4-n-Decylbiphenyl (C22H30) is a biphenyl derivative with a linear decyl (10-carbon alkyl) chain attached to the para position of one benzene ring. Its structure consists of two connected aromatic rings, where the decyl substituent enhances hydrophobicity and influences intermolecular interactions. This compound is part of a broader class of alkylbiphenyls, which are studied for their applications in materials science, including liquid crystals, organic semiconductors, and as intermediates in synthetic chemistry . The long alkyl chain improves solubility in non-polar solvents, making it suitable for solution-based processing in device fabrication .
Properties
IUPAC Name |
1-decyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDFGOLQQVHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384286 | |
| Record name | 4-n-Decylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93972-02-2 | |
| Record name | 4-Decyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93972-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Decylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-n-Decylbiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction . This involves the reaction of 1-bromo-4-decylbenzene with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-n-Decylbiphenyl primarily undergoes substitution reactions due to the presence of the biphenyl structure. It can also participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide). These reactions typically occur under mild conditions with the use of catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the decyl group to a carboxylic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the compound to its corresponding alkane.
Major Products:
Substitution Reactions: Products include halogenated biphenyls or biphenyl ethers.
Oxidation Reactions: The major product is 4-carboxybiphenyl.
Reduction Reactions: The major product is decylbiphenyl.
Scientific Research Applications
Liquid Crystal Applications
4-n-Decylbiphenyl is primarily recognized for its role in liquid crystal displays (LCDs) and other optoelectronic devices. Its properties allow it to function effectively as a mesogen, which is a molecule that can form liquid crystalline phases.
- Thermal Properties : The compound exhibits distinct thermal transitions, making it suitable for applications that require specific temperature ranges for operation. For instance, studies have shown that this compound has a melting point between 52-54°C, which is optimal for certain display technologies .
- Nematic Phase Formation : As a nematic liquid crystal, this compound can align in response to electric fields, which is crucial for the functioning of LCDs. The alignment properties are influenced by the length of the alkyl chain attached to the biphenyl structure, with longer chains typically enhancing fluidity and stability in the nematic phase .
Material Science
The unique structural characteristics of this compound make it an interesting subject for material science research.
- Synthesis of Novel Materials : Researchers have utilized this compound as a building block in synthesizing new liquid crystalline materials with tailored properties. These materials are investigated for their potential use in advanced optical devices and sensors .
- Phase Transition Studies : The study of phase transitions in compounds like this compound contributes to understanding the fundamental behaviors of liquid crystals under varying conditions. Such insights are valuable for developing better-performing materials in electronics and photonics .
Biological Applications
Recent studies have explored the biological implications of biphenyl derivatives, including this compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-n-Decylbiphenyl involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances its lipophilicity, allowing it to integrate into lipid membranes and affect membrane-associated processes. The biphenyl core can interact with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-n-Decylbiphenyl with structurally analogous compounds:
- Alkyl Chain Impact : Longer chains (e.g., decyl vs. butyl) reduce melting points due to disrupted crystal packing. For example, 4-n-Butylbiphenyl is liquid at room temperature, while this compound is a low-melting solid .
- Polar Substituents: 4-Phenylphenol, with a hydroxyl group, has higher polarity and melting point than alkylbiphenyls, limiting its solubility in non-polar media .
Functional Performance
- Solubility : this compound’s long chain enhances solubility in toluene and chloroform compared to shorter-chain derivatives, critical for solution-processed electronics .
- Thermal Stability: Alkylbiphenyls generally exhibit high thermal stability (>300°C), making them suitable for high-temperature applications. This compound’s stability is comparable to 4-n-Decyloxybenzaldehyde but superior to phenolic derivatives like 4-Phenylphenol .
- Electronic Properties : The biphenyl core enables π-π stacking, beneficial for charge transport in organic semiconductors. Alkyl chains mitigate aggregation, balancing conductivity and processability .
Biological Activity
4-n-Decylbiphenyl is a biphenyl derivative with significant interest in various biological applications, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with a decyl group attached to one of the phenyl rings. This structure contributes to its unique physicochemical properties, influencing its biological interactions.
Mechanisms of Biological Activity
1. Interaction with Nuclear Receptors:
this compound has been studied for its interactions with nuclear receptors, which play crucial roles in regulating gene expression related to metabolism and cell proliferation. Research indicates that compounds like this compound can activate or inhibit pathways involving the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which are important in drug metabolism and detoxification processes .
2. Anti-Proliferative Effects:
Studies have shown that biphenyl derivatives can exhibit anti-proliferative effects on various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression. This inhibition can lead to reduced tumor cell growth, making such compounds potential candidates for cancer therapy .
3. Toxicological Profile:
The biological activity of this compound also encompasses its toxicological effects. Evaluations of acute toxicity have indicated varying levels of adverse effects in animal models, with reported LD50 values suggesting moderate toxicity depending on the exposure route . Understanding these toxicological profiles is essential for assessing safety in potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Anti-Cancer Properties
A study conducted on various biphenyl derivatives, including this compound, demonstrated significant anti-cancer properties against breast cancer cell lines. The compound was found to induce apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins . This dual action suggests a potential therapeutic role in cancer treatment.
Case Study: Metabolic Effects
In another investigation focusing on metabolic disorders, this compound was administered to genetically modified mice lacking PXR and CAR receptors. The study aimed to understand how this compound influences lipid metabolism under high-fat diet conditions. Results indicated that exposure led to altered metabolic rates and changes in serum lipid profiles, highlighting its impact on metabolic health .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
